2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
Description
Chemical Structure and Properties
2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (CAS: 1218789-54-8) is a boronate ester derivative featuring a benzoic acid methyl ester backbone substituted with an ethoxy group at the 2-position and a pinacol boronate group at the 5-position. Its molecular formula is C₁₆H₂₃BO₅, with a molecular weight of 306.16 g/mol . The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in analogous syntheses of boronate-containing benzoic esters .
Applications
This compound is primarily utilized in pharmaceutical research and organic synthesis. Its boronate group enables participation in transition metal-catalyzed cross-coupling reactions, critical for constructing biaryl structures in drug candidates. Additionally, its ethoxy substituent and ester functionality enhance lipophilicity (logD <5), making it suitable for developing brain-penetrant positron emission tomography (PET) ligands targeting receptors like V1a vasopressin .
Properties
Molecular Formula |
C16H23BO5 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
methyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H23BO5/c1-7-20-13-9-8-11(10-12(13)14(18)19-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3 |
InChI Key |
YARZTQXVBZWXDW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester typically involves the reaction of 2-ethoxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often involving a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives .
Scientific Research Applications
2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester involves its ability to form stable complexes with various substrates. The boronic acid ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
- Substituent type: Ethoxy, methoxy, chloro, methyl, or amino groups.
- Position : Substituents at the 2-, 3-, or 5-position of the benzene ring.
- Functional groups : Methyl ester vs. carboxylic acid.
Table 1: Comparative Analysis of Selected Analogues
Reactivity in Cross-Coupling Reactions
- Electron-Donating Groups (EDGs) : Ethoxy and methoxy substituents activate the aromatic ring, increasing the boronate's reactivity in Suzuki-Miyaura couplings. For example, the target compound's ethoxy group improves coupling efficiency compared to electron-withdrawing substituents like chlorine .
- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder reaction rates. The ethoxy group in the target compound balances reactivity and steric accessibility .
- Positional Effects : Para-substituted boronates (e.g., 4-(dioxaborolan-2-yl)benzoic acid) exhibit distinct regioselectivity compared to ortho-substituted derivatives .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logD) : The target compound’s logD <5 aligns with requirements for blood-brain barrier penetration in PET ligands. In contrast, carboxylic acid derivatives (e.g., 4-(dioxaborolan-2-yl)benzoic acid) have lower logD due to ionization .
- Molecular Weight (MW) : All analogues fall below 500 Da, complying with drug-likeness criteria. The chloro-substituted derivative (MW 296.55) offers a lower MW alternative .
Biological Activity
2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1072945-01-7 |
| Molecular Formula | C15H21BO4 |
| Molecular Weight | 277.13 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 337.5 ± 27.0 °C |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with boron-containing reagents under controlled conditions. The use of tetramethyl dioxaborolane moiety is significant for enhancing solubility and stability in biological systems.
Antitumor Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising antitumor properties. For instance, derivatives similar to 2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research has demonstrated that the compound may possess anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
The proposed mechanism of action involves the modulation of signaling pathways related to inflammation and cell proliferation. The dioxaborolane moiety is believed to interact with biological targets such as kinases and phosphatases, influencing cellular responses.
Case Studies
- Study on Antitumor Efficacy
- A study conducted on a series of dioxaborolane derivatives showed that modifications at the benzoic acid moiety could enhance cytotoxicity against breast cancer cells (MCF-7). The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics.
- Inflammation Model
- In a murine model of acute inflammation, administration of the compound reduced paw edema by 40% compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that 2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester can cause skin irritation and eye damage upon contact. Proper handling procedures must be followed to mitigate these risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
